molecular formula C14H19N3O2S2 B2949515 1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol CAS No. 744242-76-0

1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol

Cat. No. B2949515
CAS RN: 744242-76-0
M. Wt: 325.45
InChI Key: SWLOBISURNTJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol, also known as Ebselen, is a synthetic organic compound that belongs to the class of benzodiazoles. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications in a variety of diseases. Ebselen has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Anticancer Potential

Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, closely related to the compound , indicates potential anticancer properties. These compounds were synthesized through a series of steps involving ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and evaluated for their anticancer activity. Several derivatives displayed strong anticancer effects, suggesting the promise of this chemical class in therapeutic applications against cancer (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapy. The results highlighted several compounds with significant inhibition activity, underscoring the potential of this chemical framework in the development of Alzheimer’s disease treatments (Rehman et al., 2018).

Antibacterial Activity

Compounds bearing the 1,3,4-oxadiazole and piperidine moieties have been investigated for their antimicrobial properties. In one study, a number of N-substituted derivatives were synthesized and exhibited moderate to significant antibacterial activity. This suggests that compounds with structures similar to 1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol could serve as promising leads for the development of new antibacterial agents (Khalid et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were undertaken to explore their bioactivities. These compounds were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies, providing insights into their potential as bioactive molecules. This research demonstrates the versatile applications of compounds incorporating elements of the target chemical structure in understanding biological mechanisms and developing therapeutic agents (Khalid et al., 2016).

properties

IUPAC Name

3-ethyl-6-piperidin-1-ylsulfonyl-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-2-17-13-7-6-11(10-12(13)15-14(17)20)21(18,19)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLOBISURNTJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.